molecular formula C16H12N2O B11866246 7-((Phenylimino)methyl)quinolin-8-ol CAS No. 135307-62-9

7-((Phenylimino)methyl)quinolin-8-ol

Cat. No.: B11866246
CAS No.: 135307-62-9
M. Wt: 248.28 g/mol
InChI Key: QOTJHYRNZCMANT-UHFFFAOYSA-N
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Description

7-((Phenylimino)methyl)quinolin-8-ol: is a chemical compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-((Phenylimino)methyl)quinolin-8-ol typically involves the condensation of 8-hydroxyquinoline with aniline in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is obtained after purification through recrystallization .

Industrial Production Methods: The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction conditions .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The compound can participate in substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemistry: 7-((Phenylimino)methyl)quinolin-8-ol is used as a ligand in coordination chemistry. It forms stable complexes with various metal ions, which are studied for their catalytic and luminescent properties .

Biology: The compound has shown potential as a fluorescent probe for detecting metal ions in biological systems. Its ability to chelate metal ions makes it useful in bioimaging and biosensing applications .

Medicine: Research has indicated that derivatives of this compound exhibit antimicrobial and anticancer activities. These properties are being explored for the development of new therapeutic agents .

Industry: In the industrial sector, the compound is used in the development of fluorescent dyes and sensors. Its stability and luminescent properties make it suitable for various applications in material science .

Mechanism of Action

The mechanism of action of 7-((Phenylimino)methyl)quinolin-8-ol primarily involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through coordination bonds, which can lead to changes in the electronic and structural properties of the metal ions. This chelation process is crucial for its applications in fluorescence sensing and catalysis .

Molecular Targets and Pathways:

Comparison with Similar Compounds

    8-Hydroxyquinoline: A parent compound with similar chelating properties.

    7-Chloro-8-hydroxyquinoline: A derivative with enhanced antimicrobial activity.

    8-Hydroxyquinoline-5-sulfonic acid: A water-soluble derivative used in analytical chemistry.

Uniqueness: 7-((Phenylimino)methyl)quinolin-8-ol stands out due to its unique imine group, which allows for additional chemical modifications and interactions.

Properties

CAS No.

135307-62-9

Molecular Formula

C16H12N2O

Molecular Weight

248.28 g/mol

IUPAC Name

7-(phenyliminomethyl)quinolin-8-ol

InChI

InChI=1S/C16H12N2O/c19-16-13(11-18-14-6-2-1-3-7-14)9-8-12-5-4-10-17-15(12)16/h1-11,19H

InChI Key

QOTJHYRNZCMANT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=CC2=C(C3=C(C=CC=N3)C=C2)O

Origin of Product

United States

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